molecular formula C12H15ClN4O3 B8050817 3-Deazaneplanocin hydrochloride

3-Deazaneplanocin hydrochloride

Cat. No. B8050817
M. Wt: 298.72 g/mol
InChI Key: UNSKMHKAFPRFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deazaneplanocin hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4O3 and its molecular weight is 298.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Deazaneplanocin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Deazaneplanocin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Therapy : DZNep has been investigated for its potential in cancer treatment. It's shown to inhibit S-adenosylhomocysteine hydrolase effectively, impacting cell growth and viability in human promyelocytic leukemia cells (Glazer et al., 1986). Additionally, DZNep induces apoptosis in cancer cells, especially in combination with other agents like trichostatin A (Tam et al., 2015). It has also shown protective effects against cisplatin-induced renal tubular cell apoptosis and acute kidney injury (Ni et al., 2019).

  • Virology : DZNep is a potent inhibitor of Ebola virus replication in mice, leading to increased production of interferon-alpha in infected cells (Bray et al., 2002). It also exhibits broad-spectrum antiviral activities against various viruses like vesicular stomatitis, vaccinia, and cowpox viruses (De Clercq et al., 1989).

  • Epigenetic Research : DZNep is recognized for its role in epigenetic modifications. It depletes histone methylations, including the oncogenic EZH2 complex, thereby reactivating silenced tumor suppressors in cancer cells (Tam et al., 2015). This ability makes it a promising epigenetic drug for various cancers.

  • Pharmacokinetics and Drug Development : Studies have developed sensitive bioanalytical methods for pharmacokinetic analyses of DZNep, essential for its drug development (Peer et al., 2013). Additionally, research on encapsulating DZNep in pegylated liposomes aims to improve its in vivo pharmacokinetic characteristics (Sun et al., 2012).

properties

IUPAC Name

5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSKMHKAFPRFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deazaneplanocin hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.